molecular formula C9H14N2O4 B8326415 Nalpha-Boc-glycine cyanomethyl ester

Nalpha-Boc-glycine cyanomethyl ester

Cat. No.: B8326415
M. Wt: 214.22 g/mol
InChI Key: QPXPHOKGBKFBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Boc-glycine cyanomethyl ester is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

cyanomethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(13)11-6-7(12)14-5-4-10/h5-6H2,1-3H3,(H,11,13)

InChI Key

QPXPHOKGBKFBTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution containing 2.0 g (11.4 mmol) of Nα-Boc-glycine in 25 mL of EtOAc was added 1.73 g (2.38 mL, 17.1 mmol) of triethylamine followed by 2.05 g (1.19 mL, 17.1 mmol) of bromoacetonitrile. The reaction mixture was stirred at 60° C. under an argon atmosphere for 16 h. The heterogeneous mixture was cooled to room temperature and filtered through a short pad of silica, washing with EtOAc to remove the precipitated triethylamine hydrobromide. The filtrate was concentrated under diminished pressure to give Nα-Boc-glycine cyanomethyl ester as a colorless syrup which solidified upon standing. The crude product was used directly in the next step without further purification: yield 2.12 g (87%); 1HNMR (500 MHz, CDCl3) δ 1.45 (s, 9H), 4.05 (d, 2H, J=5.5 Hz) and 4.79 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.38 mL
Type
reactant
Reaction Step Two
Quantity
1.19 mL
Type
reactant
Reaction Step Three

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